molecular formula C6Br2N4 B2421274 3,6-Dibromopyrazine-2,5-dicarbonitrile CAS No. 1391026-27-9

3,6-Dibromopyrazine-2,5-dicarbonitrile

Cat. No.: B2421274
CAS No.: 1391026-27-9
M. Wt: 287.902
InChI Key: BZVZWWZUTZAEJY-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Br2N4. It is a cyano-functionalized pyrazine derivative, characterized by the presence of two bromine atoms and two cyano groups attached to a pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical applications .

Biochemical Analysis

Biochemical Properties

3,6-Dibromopyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . These interactions are crucial for optimizing the performance of organic solar cells (OSCs), where this compound acts as a solid additive .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to improve molecular packing and charge transport can significantly impact cellular processes, leading to enhanced efficiency in applications such as organic solar cells . Detailed studies on its specific effects on different cell types are still limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron-deficient building block, facilitating charge generation and transport. The compound’s ability to modulate intermolecular interactions and improve molecular packing is key to its function . These properties make it a valuable additive in enhancing the performance of organic solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on its long-term effects on cellular function are limited, its stability and effectiveness as a solid additive in organic solar cells have been demonstrated

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromopyrazine-2,5-dicarbonitrile can be synthesized through a multi-step process starting from readily available raw materials. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then subjected to bromination and subsequent dehydration to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopyrazine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dibromopyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

3,6-dibromopyrazine-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWWZUTZAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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